molecular formula C22H28ClN3OS B2832757 N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1052529-56-2

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride

Cat. No.: B2832757
CAS No.: 1052529-56-2
M. Wt: 418
InChI Key: GYUPCMKBIUDSOZ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylamino group, a benzo[d]thiazolyl moiety, and a phenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dimethylamino group: This step often involves nucleophilic substitution reactions where a dimethylamine source reacts with an appropriate electrophile.

    Formation of the amide bond: This can be done through condensation reactions between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(dimethylamino)propyl)-N-(benzothiazol-2-yl)-3-phenylpropanamide: Lacks the methyl group on the benzo[d]thiazole ring.

    N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylacetamide: Contains an acetamide group instead of a propanamide group.

Uniqueness

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS.ClH/c1-17-10-12-19-20(16-17)27-22(23-19)25(15-7-14-24(2)3)21(26)13-11-18-8-5-4-6-9-18;/h4-6,8-10,12,16H,7,11,13-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUPCMKBIUDSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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